molecular formula C15H11FO2 B3039980 5'-Fluoro-2'-hydroxychalcone CAS No. 1431-92-1

5'-Fluoro-2'-hydroxychalcone

Cat. No.: B3039980
CAS No.: 1431-92-1
M. Wt: 242.24 g/mol
InChI Key: FYCMOVNYZGSAEB-SOFGYWHQSA-N
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Description

5’-Fluoro-2’-hydroxychalcone is a derivative of chalcone, a naturally occurring aromatic ketone and an important intermediate in the biosynthesis of flavonoids Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Biochemical Analysis

Biochemical Properties

5’-Fluoro-2’-hydroxychalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. 5’-Fluoro-2’-hydroxychalcone acts as an inhibitor of xanthine oxidase, reducing the production of reactive oxygen species and thereby exhibiting antioxidant properties . Additionally, it has been shown to interact with signaling molecules such as AMP-activated protein kinase, modulating cellular energy homeostasis .

Cellular Effects

The effects of 5’-Fluoro-2’-hydroxychalcone on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, including the Akt/NF-κB pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, 5’-Fluoro-2’-hydroxychalcone can suppress tumor growth and enhance the efficacy of other anticancer agents. Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 5’-Fluoro-2’-hydroxychalcone exerts its effects through several mechanisms. It binds to the active site of xanthine oxidase, inhibiting its activity and reducing the production of reactive oxygen species . This binding interaction is facilitated by the presence of the fluorine atom, which enhances the compound’s affinity for the enzyme. Additionally, 5’-Fluoro-2’-hydroxychalcone modulates the activity of AMP-activated protein kinase by binding to its regulatory subunits, leading to changes in cellular energy metabolism . The compound also affects gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Fluoro-2’-hydroxychalcone have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 5’-Fluoro-2’-hydroxychalcone maintains its biological activity, with sustained effects on cellular function and gene expression . Its stability can be influenced by factors such as pH and temperature, which should be carefully controlled during experiments .

Dosage Effects in Animal Models

The effects of 5’-Fluoro-2’-hydroxychalcone vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the route of administration. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity .

Metabolic Pathways

5’-Fluoro-2’-hydroxychalcone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated and conjugated with glucuronic acid, facilitating its excretion from the body . Enzymes such as cytochrome P450 and UDP-glucuronosyltransferase play a crucial role in these metabolic processes . The presence of the fluorine atom can influence the metabolic stability and bioavailability of the compound .

Transport and Distribution

Within cells and tissues, 5’-Fluoro-2’-hydroxychalcone is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution can be affected by factors such as protein binding and tissue perfusion .

Subcellular Localization

The subcellular localization of 5’-Fluoro-2’-hydroxychalcone is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it influences gene expression by modulating the activity of transcription factors . The presence of targeting signals or post-translational modifications can direct the compound to specific subcellular compartments, enhancing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 5’-Fluoro-2’-hydroxychalcone is the Claisen-Schmidt condensation. This reaction involves the condensation of 5’-fluoro-2’-hydroxyacetophenone with an appropriate benzaldehyde derivative in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve equimolar amounts of 5’-fluoro-2’-hydroxyacetophenone and benzaldehyde in ethanol.
  • Add a catalytic amount of potassium hydroxide to the mixture.
  • Reflux the reaction mixture for several hours.
  • Cool the mixture and acidify with hydrochloric acid.
  • Filter and recrystallize the product from ethanol to obtain pure 5’-Fluoro-2’-hydroxychalcone.

Industrial Production Methods

Industrial production of 5’-Fluoro-2’-hydroxychalcone follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-2’-hydroxychalcone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form flavones or flavanones.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Flavones and flavanones.

    Reduction: Dihydrochalcones.

    Substitution: Various substituted chalcones depending on the reagents used.

Scientific Research Applications

5’-Fluoro-2’-hydroxychalcone has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2’-Hydroxychalcone: Lacks the fluorine atom, resulting in different biological activity.

    5’-Chloro-2’-hydroxychalcone: Similar structure but with a chlorine atom instead of fluorine.

    2’-Hydroxy-4’-methoxychalcone: Contains a methoxy group, leading to different chemical properties.

Uniqueness

The presence of the fluorine atom in 5’-Fluoro-2’-hydroxychalcone enhances its chemical stability and biological activity compared to other chalcone derivatives. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCMOVNYZGSAEB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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